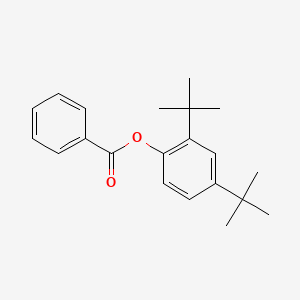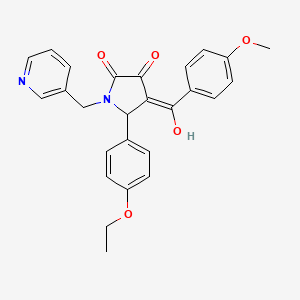![molecular formula C19H22N2O3 B5291397 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-1-naphthylacetamide](/img/structure/B5291397.png)
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-1-naphthylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-1-naphthylacetamide, commonly known as DAN, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of spirocyclic compounds and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of DAN is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. DAN has been shown to inhibit the activity of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which play a crucial role in cancer cell proliferation. In neurodegeneration, DAN has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects:
DAN has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In cancer research, DAN has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In neuroprotection, DAN has been found to protect neurons from oxidative stress and inflammation, leading to improved cognitive function. Inflammation is a key factor in the development of various diseases, and DAN has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
DAN has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, one of the limitations of DAN is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which can make it challenging to determine the optimal dosage and administration route.
Orientations Futures
There are several future directions for DAN, including further research on its mechanism of action, optimization of its pharmacokinetics and pharmacodynamics, and development of new derivatives with improved efficacy and fewer side effects. Additionally, DAN can be used as a lead compound to develop new drugs for the treatment of various diseases, including cancer and neurodegeneration.
Conclusion:
In conclusion, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-1-naphthylacetamide (DAN) is a novel compound with promising results in various scientific research studies. Its anti-cancer, neuroprotective, and anti-inflammatory effects make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetics and pharmacodynamics. DAN has the potential to be used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of DAN involves the reaction of 1-naphthylamine with 8-bromo-1,4-dioxaspiro[4.5]decane, followed by the addition of acetic anhydride. The reaction results in the formation of DAN, which is a white crystalline powder with a melting point of 180-182°C.
Applications De Recherche Scientifique
DAN has shown potential in various scientific research studies, including cancer research, neuroscience, and drug discovery. In cancer research, DAN has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neuroscience, DAN has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, DAN has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
Propriétés
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(14-21-10-8-19(9-11-21)23-12-13-24-19)20-17-7-3-5-15-4-1-2-6-16(15)17/h1-7H,8-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQSLXGFAPXGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5291318.png)

![rel-(4aS,8aR)-6-[(5-chloro-2-pyridinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291323.png)
![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5291324.png)
![2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine](/img/structure/B5291329.png)
![3-(5-bromo-2-furyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5291346.png)
![ethyl 2-(3-allyl-4-hydroxy-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5291347.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291349.png)
![1-(2-{3-[(dimethylamino)methyl]-3-hydroxy-1-piperidinyl}-2-oxoethyl)-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5291356.png)
![N-methyl-2-(phenylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanamine dihydrochloride](/img/structure/B5291362.png)


![N-cyclopropyl-7-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5291384.png)
